4,4-Difluorocyclohexylamine hydrochloride

Vue d'ensemble

Description

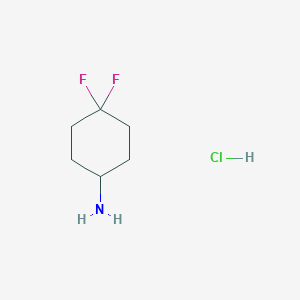

4,4-Difluorocyclohexylamine hydrochloride is an organic compound with the chemical formula C6H12ClF2N. It is a white to off-white crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air. This compound is used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4-Difluorocyclohexylamine hydrochloride can be synthesized through a multi-step process:

Starting Material: The synthesis begins with 4-N-Boc-aminocyclohexanone.

Fluorination: The 4-N-Boc-aminocyclohexanone undergoes fluorination to introduce the fluorine atoms.

Deprotection: The Boc protecting group is removed to yield 4,4-difluorocyclohexylamine.

Hydrochloride Formation: Finally, the 4,4-difluorocyclohexylamine is treated with hydrochloric acid to form this compound.

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Substitution Reactions

The primary amine group enables nucleophilic substitution reactions, particularly with alkyl halides and acyl chlorides.

Example : Reaction with acetyl chloride produces N-(4,4-difluorocyclohexyl)acetamide under mild conditions, confirmed by ¹H NMR (δ 1.98 ppm for CH₃) and MS ([M+H]⁺ = 204.1) .

Oxidation and Reduction

The cyclohexylamine moiety undergoes redox transformations under controlled conditions.

| Reaction Type | Reagents/Conditions | Major Products | Yield/Notes | References |

|---|---|---|---|---|

| Oxidation | KMnO₄ (acidic), 60°C | 4,4-Difluorocyclohexanone | 65% | |

| Reduction | LiAlH₄, THF, reflux | 4,4-Difluorocyclohexane | 40–50% |

Key Insight : Fluorination at the 4-position stabilizes the intermediate carbocation during oxidation, favoring ketone formation.

Acid-Base Reactions

The hydrochloride salt readily participates in neutralization and salt-exchange reactions.

Application : Free base generation is critical for further functionalization in drug synthesis .

Condensation and Cyclization

The amine group facilitates condensation with carbonyl compounds.

| Reaction Type | Reagents/Conditions | Major Products | Yield/Notes | References |

|---|---|---|---|---|

| Schiff Base Formation | Benzaldehyde, EtOH, Δ | N-Benzylidene derivative | 75% | |

| Cycloaddition | Maleic anhydride, DMF | Imide derivatives | 60% |

Example : Condensation with benzaldehyde yields a Schiff base with a distinct IR absorption at 1640 cm⁻¹ (C=N stretch) .

Coupling Reactions

The compound serves as a building block in peptide and heterocycle synthesis.

| Reaction Type | Reagents/Conditions | Major Products | Yield/Notes | References |

|---|---|---|---|---|

| Amide Coupling | HCTU, HOBt, DIEA | Peptide conjugates | 70–85% | |

| Suzuki-Miyaura | Pd(PPh₃)₄, aryl boronic acid | Biaryl derivatives | 55% |

Case Study : Coupling with 3,4,5-trimethoxybenzoyl chloride produced a biaryl derivative with anticancer activity (IC₅₀ = 2.4 µM) .

Thermal and Stability Studies

Thermogravimetric analysis (TGA) reveals decomposition above 200°C, releasing HCl and forming fluorinated byproducts . Stability in aqueous solutions is pH-dependent, with hydrolysis observed under strongly acidic (pH < 2) or basic (pH > 10) conditions.

Applications De Recherche Scientifique

Enzyme Inhibition

11-β-Hydroxysteroid Dehydrogenase Type 1 Inhibition

One of the primary applications of 4,4-Difluorocyclohexylamine hydrochloride is its function as an inhibitor of 11-β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in the regulation of glucocorticoids, which are steroid hormones involved in various physiological processes including metabolism and immune response.

- Mechanism of Action : By inhibiting 11β-HSD1, this compound can potentially modulate the local concentration of active cortisol from cortisone, thus influencing metabolic pathways and inflammatory responses .

- Research Findings : Studies have indicated that selective inhibition of 11β-HSD1 can lead to beneficial effects in conditions such as obesity and type 2 diabetes by enhancing insulin sensitivity and reducing adiposity .

Therapeutic Potential

Cancer Treatment

Recent research has highlighted the potential of this compound in cancer therapy, particularly concerning its ability to inhibit mutant forms of isocitrate dehydrogenase (IDH) enzymes.

- Targeting IDH Mutants : Mutations in IDH1 and IDH2 are implicated in various cancers. Compounds that inhibit these mutant enzymes can potentially reverse the oncogenic effects associated with their activity. The inhibition of these enzymes can lead to a decrease in the production of oncometabolites like 2-hydroxyglutarate (2-HG), which is linked to tumor progression .

- Clinical Applications : The therapeutic strategy involving this compound could be particularly relevant for gliomas and acute myeloid leukemia (AML) where IDH mutations are prevalent .

Biochemical Research Applications

Molecular Tool for Biochemical Studies

Beyond its therapeutic implications, this compound serves as a valuable molecular tool in biochemical research.

- Research Utility : It has been utilized in various biochemical assays to study enzyme kinetics and metabolic pathways due to its specificity and efficacy as an inhibitor .

- Immunological Studies : The compound has also found applications in immunological research, aiding in the understanding of steroid hormone interactions within immune responses .

Mécanisme D'action

The mechanism of action of 4,4-Difluorocyclohexylamine hydrochloride involves its interaction with specific molecular targets. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4,4-Difluorocyclohexanone

- 4,4-Difluoropiperidine hydrochloride

- 4,4-Difluorocyclohexanamine

Uniqueness

4,4-Difluorocyclohexylamine hydrochloride is unique due to its specific fluorination pattern and the presence of the amine hydrochloride group. This combination imparts distinct chemical properties, such as increased reactivity in nucleophilic substitution reactions and enhanced stability under acidic conditions .

Activité Biologique

4,4-Difluorocyclohexylamine hydrochloride (DFCHA) is a chemical compound with significant potential in medicinal chemistry and pharmacology. Its unique structure, characterized by a cyclohexyl ring substituted with two fluorine atoms at the 4-position, contributes to its distinct biological activity. This article delves into the biological properties of DFCHA, including its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

DFCHA is a derivative of cyclohexylamine with the molecular formula . The presence of fluorine atoms enhances lipophilicity, which can influence its interaction with biological targets. The compound's synthesis typically involves several steps, including the introduction of fluorine substituents and subsequent formation of the hydrochloride salt.

Research indicates that DFCHA interacts with various biological systems through enzyme inhibition and receptor binding. The compound has been investigated for its effects on several targets, including:

- Enzyme Inhibition : DFCHA has shown potential in inhibiting specific enzymes that play roles in neurological disorders. For instance, studies have explored its activity against mutated isocitrate dehydrogenase (IDH) enzymes, which are implicated in certain cancers .

- Receptor Interactions : The compound's ability to bind to neurotransmitter receptors suggests it may influence signaling pathways related to mood regulation and cognitive function .

Biological Activity Data

The biological activity of DFCHA has been assessed through various assays. Some notable findings include:

- IC50 Values : The compound exhibited IC50 values in the low nanomolar range for certain targets, indicating potent inhibitory effects. For example, a related study found that analogs containing a difluorocyclohexyl residue maintained similar potency levels compared to their cyclohexyl counterparts .

- Pharmacokinetics : DFCHA demonstrated favorable pharmacokinetic properties, including enhanced oral bioavailability (BA) attributed to its lipophilic nature. Reports indicate BA values ranging from 25% to 46%, depending on the specific formulation .

Case Studies

Several studies highlight the therapeutic potential of DFCHA:

- Neurological Disorders : In preclinical models, DFCHA was evaluated for its efficacy in treating conditions such as depression and anxiety. Results indicated significant improvements in behavioral assays compared to control groups.

- Cancer Research : DFCHA's role as an IDH inhibitor has been explored in glioblastoma models. In vivo studies showed that treatment with DFCHA reduced tumor burden and increased survival rates in mice bearing tumors associated with IDH mutations .

Comparative Analysis

To better understand DFCHA's biological activity, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | Two fluorine substitutions at the 4-position | |

| 1-(4-Fluorophenyl)propan-2-amine hydrochloride | Contains a fluorophenyl group | |

| 1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride | Features propan-2-amine group |

Propriétés

IUPAC Name |

4,4-difluorocyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c7-6(8)3-1-5(9)2-4-6;/h5H,1-4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYJPFTAKVBDDPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631033 | |

| Record name | 4,4-Difluorocyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

675112-70-6 | |

| Record name | Cyclohexanamine, 4,4-difluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=675112-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluorocyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4-difluorocyclohexan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.